![molecular formula C20H16N4O3 B2416042 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946378-93-4](/img/structure/B2416042.png)

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

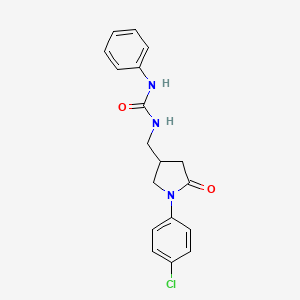

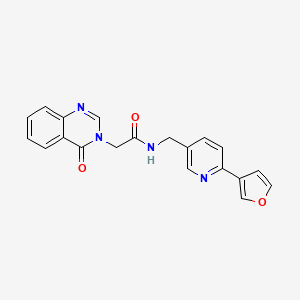

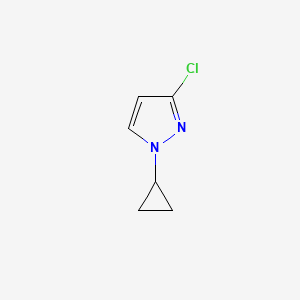

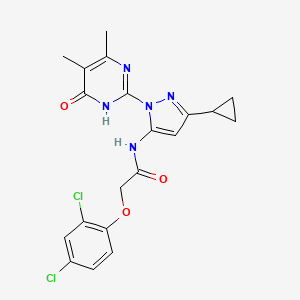

The synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution1. The synthesis of dioxole functionalized metal–organic frameworks (MOFs) involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions2.Molecular Structure Analysis

The molecular structure of compounds containing benzo[d][1,3]dioxole, quinoxalin-5-yl, and pyrazol-1-yl groups would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis

The chemical reactions involving these compounds would be diverse and depend on the specific conditions and reagents used. For example, the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution1.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structures. For example, dioxole functionalized MOFs have been found to have different physical properties depending on the specific MOF structure2.Applications De Recherche Scientifique

Catalytic Behavior in Organic Compounds

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, a derivative involving quinoxalin, has been researched for its potential in organic chemistry, particularly in forming NNN tridentate ligands. These ligands, when coordinated with iron(II) and cobalt(II) dichloride, form complexes that demonstrate good catalytic activities for ethylene reactivity, suggesting a potential application in polymerization processes (Sun et al., 2007).

Multicomponent Condensation Reactions

Research into multicomponent condensation reactions involving compounds like 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone reveals their utility in synthesizing various heterocyclic compounds. These reactions can be tuned to produce distinct tricyclic condensation products, which may have pharmaceutical and industrial applications (Chebanov et al., 2008).

Synthesis of Novel Compounds and Ultrasonic Irradiation Method

The synthesis of chalcone-substituted quinoxalines, including derivatives similar to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, has been enhanced using ultrasonic irradiation methods. These methods offer advantages like shorter reaction times and higher yields, indicating potential in streamlining the production of such compounds (Abdula et al., 2018).

Corrosion Inhibition

Studies have shown that quinoxalin-6-yl derivatives, which are structurally related to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, can act as effective corrosion inhibitors. These compounds demonstrate significant inhibition efficiency, suggesting their potential use in protecting metals from corrosion (Olasunkanmi et al., 2015).

Pharmaceutical Applications

The synthesis of isoxazolequinoxaline derivatives has implications in the pharmaceutical industry, particularly in the development of anti-cancer drugs. These compounds, structurally related to 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, have been studied for their potential in cancer treatment (Abad et al., 2021).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structures and properties. Proper safety precautions should be taken when handling these compounds.

Orientations Futures

Future research could focus on further exploring the synthesis, properties, and potential applications of compounds containing benzo[d][1,3]dioxol-5-yl, quinoxalin-5-yl, and pyrazol-1-yl groups.

Please note that this information is based on the general properties of the mentioned groups and may not directly apply to the specific compound you mentioned. For detailed information, specific studies on the compound would be required.

Propriétés

IUPAC Name |

1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-12(25)24-17(14-3-2-4-15-20(14)22-8-7-21-15)10-16(23-24)13-5-6-18-19(9-13)27-11-26-18/h2-9,17H,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUSGABKGCQMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=C5C(=CC=C4)N=CC=N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-ynamide](/img/structure/B2415960.png)

![2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2415961.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2415965.png)

![2-Oxaspiro[3.3]heptan-5-OL](/img/structure/B2415966.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]butanoic acid](/img/structure/B2415972.png)

![2-(3-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2415975.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2415976.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2415978.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2415980.png)